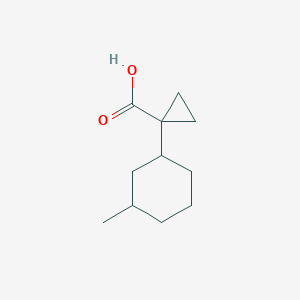
1-(3-Methylcyclohexyl)cyclopropane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Methylcyclohexyl)cyclopropane-1-carboxylic acid is an organic compound with the molecular formula C11H18O2 It is a cyclopropane derivative with a carboxylic acid functional group attached to a cyclopropane ring, which is further substituted with a 3-methylcyclohexyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methylcyclohexyl)cyclopropane-1-carboxylic acid can be achieved through several methods. One common approach involves the cyclopropanation of a suitable precursor, such as a cyclohexene derivative, using a carbenoid reagent. The reaction typically requires a catalyst, such as a rhodium or copper complex, to facilitate the formation of the cyclopropane ring. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a solvent like dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized catalysts and reaction conditions to maximize yield and efficiency. The process may also include purification steps, such as recrystallization or chromatography, to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-Methylcyclohexyl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives, such as esters or anhydrides.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as LiAlH4 and NaBH4 are commonly used.
Substitution: Nucleophiles like halides, amines, and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group may yield esters or anhydrides, while reduction may produce alcohols or aldehydes .
Applications De Recherche Scientifique
1-(3-Methylcyclohexyl)cyclopropane-1-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving the interaction of small molecules with biological targets.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(3-Methylcyclohexyl)cyclopropane-1-carboxylic acid involves its interaction with molecular targets, such as enzymes or receptors. The cyclopropane ring can act as a reactive site, allowing the compound to form covalent bonds with target molecules. This interaction can modulate the activity of the target, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Aminocyclopropane-1-carboxylic acid: A precursor to the plant hormone ethylene.
Cyclopropanecarboxylic acid: A simpler cyclopropane derivative with a carboxylic acid group.
1-Methylcyclopropanecarboxylic acid: A related compound with a methyl group on the cyclopropane ring
Uniqueness
1-(3-Methylcyclohexyl)cyclopropane-1-carboxylic acid is unique due to the presence of the 3-methylcyclohexyl group, which imparts distinct steric and electronic properties. This structural feature can influence the compound’s reactivity and interactions with molecular targets, making it valuable for specific applications in research and industry .
Propriétés
Formule moléculaire |
C11H18O2 |
|---|---|
Poids moléculaire |
182.26 g/mol |
Nom IUPAC |
1-(3-methylcyclohexyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C11H18O2/c1-8-3-2-4-9(7-8)11(5-6-11)10(12)13/h8-9H,2-7H2,1H3,(H,12,13) |
Clé InChI |
HNVSVUCNXDZNEK-UHFFFAOYSA-N |
SMILES canonique |
CC1CCCC(C1)C2(CC2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




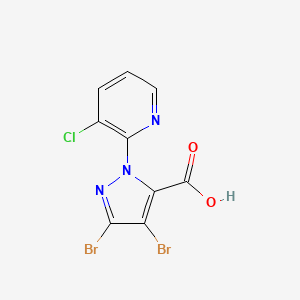
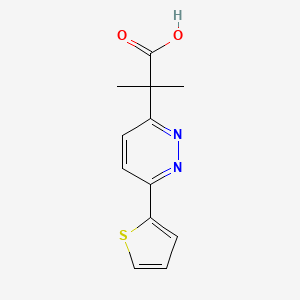
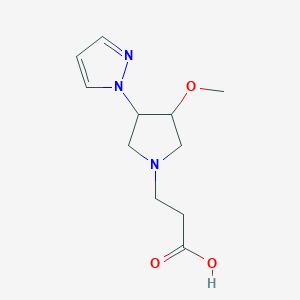


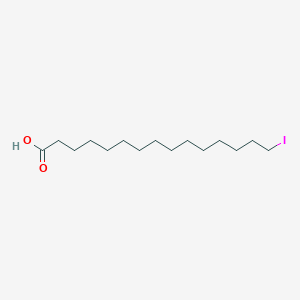
![2-Chloro-7-ethyl-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol](/img/structure/B15277955.png)
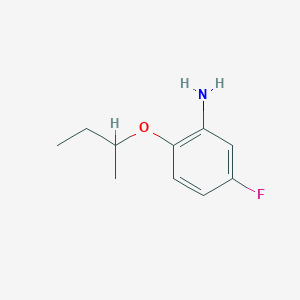
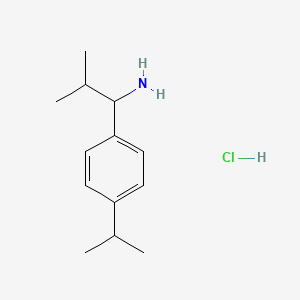
![2-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-4-yl)acetic acid](/img/structure/B15277975.png)
![6-[(But-2-yn-1-yl)amino]-3-chloropyridine-2-carboxylic acid](/img/structure/B15277978.png)

